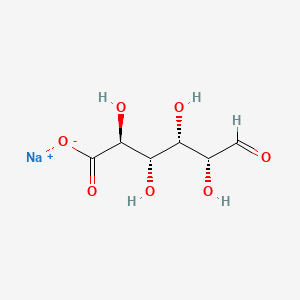![molecular formula C16H11N3O4 B1143595 1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol CAS No. 14847-54-2](/img/structure/B1143595.png)
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, specifically a naphthol and a nitrophenol. This compound is known for its vibrant color and is commonly used as a dye and pigment in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol is typically synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: 2-amino-5-nitrophenol is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to produce the desired azo compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process is optimized to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl and nitro groups on the aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are used.
Substitution: Reagents like halogens, sulfonating agents, and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Wirkmechanismus
The mechanism of action of 1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s vibrant color is due to the extended conjugation of the azo group with the aromatic rings, which allows it to absorb visible light.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol can be compared with other azo compounds such as:
1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphthol: Similar structure but with the nitro group in a different position, leading to different chemical properties and applications.
Methyl Orange: Another azo dye used as a pH indicator, differing in its substituents and specific applications.
Congo Red: A direct dye used in histology, with a different molecular structure and staining properties.
The uniqueness of this compound lies in its specific substituents and their positions, which confer distinct chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
14847-54-2 |
|---|---|
Molekularformel |
C16H11N3O4 |
Molekulargewicht |
309.27624 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








methyl}diazene](/img/structure/B1143524.png)



![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)

